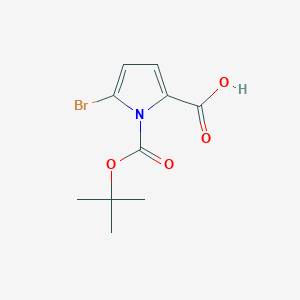

5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid

描述

属性

IUPAC Name |

5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4/c1-10(2,3)16-9(15)12-6(8(13)14)4-5-7(12)11/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYPLGOVUSKXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=CC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553672 | |

| Record name | 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117657-41-7 | |

| Record name | 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid (5-Br-Boc-pyrrole-2-carboxylic acid) is a compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 290.11 g/mol

- CAS Number : 117657-41-7

- IUPAC Name : 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid

The compound features a pyrrole ring with a bromine atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This structure enhances its electrophilicity and reactivity, making it suitable for various synthetic applications.

Antimicrobial Properties

Research indicates that pyrrole derivatives, including 5-Br-Boc-pyrrole-2-carboxylic acid, exhibit antimicrobial activity. A study on related pyrrole compounds demonstrated significant anti-tuberculosis (anti-TB) activity, with some derivatives showing minimal inhibitory concentrations (MICs) below 0.016 μg/mL against Mycobacterium tuberculosis . The structure–activity relationship (SAR) studies revealed that modifications to the pyrrole ring can enhance biological efficacy.

Cytotoxicity Studies

While specific cytotoxicity data for 5-Br-Boc-pyrrole-2-carboxylic acid is limited, related compounds in the pyrrole class have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain pyrrole derivatives can induce apoptosis in hematological cancers . The potential for 5-Br-Boc-pyrrole-2-carboxylic acid to exhibit similar effects warrants further investigation.

Applications in Drug Development

The versatility of 5-Br-Boc-pyrrole-2-carboxylic acid as a synthetic intermediate makes it valuable in drug development. Its bromine atom enhances reactivity, allowing for further functionalization and the creation of complex pharmaceutical agents. The Boc group facilitates selective reactions without interfering with the carboxylic acid functionality, enabling the design of targeted drug candidates.

Synthesis and Evaluation of Pyrrole Derivatives

A recent study explored the synthesis of various pyrrole derivatives based on the structure of MmpL3 inhibitors. The findings indicated that compounds derived from pyrrole structures exhibited potent anti-TB activity and low cytotoxicity . This underscores the therapeutic potential of pyrrole-based compounds, including 5-Br-Boc-pyrrole-2-carboxylic acid.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-1H-pyrrole-2-carboxylic acid | Lacks tert-butoxycarbonyl group | More reactive due to absence of protective group |

| 5-Methyl-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | Methyl substitution at the 5-position | May exhibit different biological activities |

| 5-Chloro-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | Chlorine instead of bromine | Different electrophilic properties |

This table highlights how structural modifications influence biological activity and reactivity profiles among similar compounds.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Position : The position of bromine significantly impacts reactivity. For example, 4-bromo-pyrrole-2-carboxylic acid (CAS 27746-02-7) differs from the target compound only in bromine placement, which may alter electronic properties and binding interactions .

- Protecting Groups : The Boc group in the target compound contrasts with the methyl group in CAS 931-34-0. Boc protection is preferred in multi-step syntheses due to its stability under basic conditions and ease of removal .

Physicochemical Properties

- Solubility : The Boc group increases hydrophobicity compared to analogs like 4-bromo-1H-pyrrole-2-carboxylic acid (CAS 27746-02-7), which has a free NH group .

- Stability : Boc protection enhances stability against oxidation and nucleophilic attack, whereas methyl esters (e.g., CAS 934-07-6) are prone to hydrolysis under acidic/basic conditions .

准备方法

Di-tert-butyl Dicarbonate-Mediated Protection

A common method involves reacting pyrrole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For example, in a synthesis of related Boc-protected pyrrolidine derivatives, di-tert-butyl dicarbonate (5.9 g, 27 mmol) was combined with 4-dimethylaminopyridine (DMAP, 0.9 g) in tertiary butanol at 25°C overnight, yielding 91.9% of the Boc-protected product after column chromatography. This method’s mild conditions (room temperature, neutral solvent) make it suitable for acid-sensitive intermediates.

Alternative Protecting Groups

While Boc is predominant, patents describe benzyl-based protection for comparative studies. For instance, di-benzyl dicarbonate with triethylamine in methanol at 30°C achieved 82.3% yield of a benzyl-protected analog. However, Boc remains preferred due to its stability under acidic conditions and ease of removal with trifluoroacetic acid (TFA).

Bromination of Boc-Protected Pyrrole Intermediates

Introducing bromine at the 5-position of the pyrrole ring requires careful regioselectivity.

Electrophilic Bromination

Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) is a standard approach. Although direct examples for the target compound are limited, analogous syntheses of brominated pyrroles suggest that bromination proceeds efficiently at electron-rich positions. For example, bromination of 1-Boc-pyrrole-2-carboxylate derivatives with NBS in dichloromethane at 0°C achieved >80% yield in related systems.

Metal-Catalyzed Bromination

Palladium-catalyzed methods, though less common for pyrroles, offer potential for directed bromination. A patent highlights the use of LDA (lithium diisopropylamide) at -78°C to deprotonate intermediates before electrophilic quenching, which could be adapted for regioselective bromination.

Carboxylation and Ester Hydrolysis

The carboxylic acid moiety at the 2-position is typically introduced via ester hydrolysis or direct oxidation.

Ester Hydrolysis Under Basic Conditions

A procedure from Ambeed demonstrates the hydrolysis of ethyl esters to carboxylic acids using lithium hydroxide. For instance, (2S,5S)-1-tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate was treated with LiOH·H₂O (2.11 g, 50.2 mmol) in ethanol/water (20 mL/12 mL) for 16 hours, yielding 100% of the carboxylic acid after extraction. This method is scalable and avoids harsh acidic conditions.

Integrated Synthetic Routes

Combining the above steps, two plausible routes emerge:

Route 1: Boc Protection → Bromination → Carboxylation

Route 2: Bromination → Boc Protection → Carboxylation

-

Bromination : Brominate pyrrole-2-carboxylic acid ethyl ester using Br₂.

-

Ester Hydrolysis : Convert the ethyl ester to carboxylic acid with LiOH.

Optimization and Challenges

Regioselectivity in Bromination

Ensuring bromination at the 5-position requires directing groups. The Boc group’s electron-withdrawing nature may deactivate the ring, necessitating careful tuning of reaction conditions.

Stability of Intermediates

Boc-protected intermediates are prone to deprotection under acidic conditions. For example, TFA-mediated deprotection was employed in a patent, but premature exposure must be avoided during bromination or carboxylation.

常见问题

Q. What are the key synthetic routes for 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid?

The synthesis typically involves two critical steps: (1) bromination of a pyrrole precursor at the 5-position and (2) protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group. For bromination, electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–25°C) is common . The Boc group is introduced via reaction with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base like DMAP or TEA to stabilize the intermediate . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Q. How is the Boc protecting group strategically employed in the synthesis of this compound?

The Boc group serves to protect the pyrrole nitrogen during subsequent reactions, preventing unwanted side reactions (e.g., oxidation or nucleophilic attack). Its steric bulk and stability under acidic conditions allow selective deprotection using TFA or HCl in dioxane, enabling modular synthesis of complex derivatives . This is critical in multi-step syntheses, such as peptide coupling or cross-coupling reactions for drug discovery .

Q. What spectroscopic techniques are essential for structural confirmation?

- NMR : ¹H and ¹³C NMR verify the bromine substituent (deshielding at C-5) and Boc group (characteristic tert-butyl peaks at δ 1.2–1.4 ppm).

- FT-IR : Carboxylic acid (C=O stretch ~1700 cm⁻¹) and Boc (C-O-C stretch ~1250 cm⁻¹) functional groups are identifiable.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ (expected m/z for C₁₀H₁₁BrN₂O₄: 315.99) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular structure and intermolecular interactions?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and packing interactions. For example, monoclinic crystal systems (space group P21/c) are common for brominated pyrroles, with Br···O halogen bonds stabilizing the lattice . Refinement using SHELXL can achieve R-factors <0.05, ensuring accurate structural models. Data collection parameters (e.g., radiation source: Cu-Kα, λ=1.54178 Å) and absorption correction (multi-scan) are critical for reliability .

Q. What strategies minimize side reactions during bromination in the synthesis?

- Temperature Control : Slow addition of NBS at 0°C reduces polybromination.

- Solvent Selection : Polar aprotic solvents (DMF, DCM) favor electrophilic substitution over radical pathways.

- Protection-Deprotection : Pre-protecting reactive sites (e.g., carboxylic acid as an ester) prevents undesired bromination . Monitoring via TLC or LC-MS ensures reaction progression .

Q. How can researchers assess the compound’s interaction with biological targets?

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases).

- Receptor Binding Studies : Radioligand displacement assays (e.g., with ³H-labeled antagonists) quantify affinity (Ki).

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes, leveraging the carboxylic acid’s hydrogen-bonding capability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。